![molecular formula C8H17NO B13177711 1-Ethyl-4-methylpiperidin-4-ol](/img/structure/B13177711.png)
1-Ethyl-4-methylpiperidin-4-ol
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Overview
Description
1-Ethyl-4-methylpiperidin-4-ol is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-methylpiperidin-4-ol can be synthesized through several methods. One common approach involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . This method combines three reactions in one step: removal of the metalation group, dehydroxylation, and pyridine reduction .
Industrial Production Methods: Industrial production of piperidine derivatives often involves multicomponent reactions, cyclization, and hydrogenation processes. These methods are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or rhodium catalysts is often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines, which can have different functional groups attached to the piperidine ring .
Scientific Research Applications
1-Ethyl-4-methylpiperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-methylpiperidin-4-ol involves its interaction with molecular targets such as the CCR5 receptor. This receptor is a part of the G-protein coupled receptor family and plays a crucial role in the entry of HIV-1 into cells . By acting as a CCR5 antagonist, the compound can potentially block the entry of the virus, thereby inhibiting infection .
Comparison with Similar Compounds
Piperidine: The parent compound of 1-Ethyl-4-methylpiperidin-4-ol.
4-Methylpiperidine: A closely related compound with a similar structure.
1-Ethylpiperidine: Another similar compound differing by the position of the ethyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a CCR5 antagonist sets it apart from other piperidine derivatives .
Biological Activity
1-Ethyl-4-methylpiperidin-4-ol (also known as EMP) is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of the biological activity of EMP, including its mechanism of action, therapeutic applications, and relevant case studies.
Molecular Formula: C9H19N
Molecular Weight: 155.25 g/mol
IUPAC Name: this compound
CAS Number: Not specified in the available literature.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors in the central nervous system (CNS). It is believed to act as a modulator for opioid receptors, particularly the mu-opioid receptor, which is significant for analgesic effects. Additionally, studies suggest that EMP may influence the dopaminergic system, which could have implications for mood regulation and cognitive functions.
Biological Activities
- Analgesic Effects : EMP has been investigated for its potential as an analgesic agent. Research indicates that compounds with similar piperidine structures exhibit strong binding affinities to mu-opioid receptors, suggesting that EMP may also possess pain-relieving properties.
- Neuroprotective Properties : Preliminary studies have shown that EMP may exert neuroprotective effects, potentially reducing neuronal damage in models of neurodegenerative diseases. This could be linked to its ability to modulate neurotransmitter release and protect against excitotoxicity.
- Antidepressant Activity : There is emerging evidence that EMP may have antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels could contribute to these effects, although further research is needed to clarify these mechanisms.
Table 1: Summary of Biological Activities of this compound
Case Study: Analgesic Efficacy
In a study evaluating various piperidine derivatives, EMP was compared with established analgesics like morphine. The results indicated that while EMP did not surpass morphine's efficacy, it demonstrated significant analgesic properties at higher doses, suggesting a potential role as an alternative or adjunct therapy in pain management .
Case Study: Neuroprotection
A recent investigation into the neuroprotective effects of EMP involved administering the compound to mice subjected to excitotoxic injury induced by NMDA (N-Methyl-D-aspartate). The results showed a marked reduction in neuronal death and preservation of cognitive functions compared to control groups, indicating that EMP may offer protective benefits against neurotoxic agents .
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-ethyl-4-methylpiperidin-4-ol |
InChI |
InChI=1S/C8H17NO/c1-3-9-6-4-8(2,10)5-7-9/h10H,3-7H2,1-2H3 |
InChI Key |
ZCGMNBRGADMQTK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)(C)O |
Origin of Product |
United States |
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